Ethyl 6-(difluoromethyl)pyridine-2-carboxylate
Description
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
ethyl 6-(difluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5-3-4-6(12-7)8(10)11/h3-5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNNDYCENOFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-(difluoromethyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then esterified with ethanol to form the ethyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the difluoromethyl group, leading to the formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a valuable compound in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methylpyridine-2-carboxylate: This compound lacks the difluoromethyl group, which can significantly alter its chemical and biological properties.
Ethyl 6-chloropyridine-2-carboxylate: The presence of a chlorine atom instead of a difluoromethyl group can lead to different reactivity and applications.
Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate: The trifluoromethyl group can provide different electronic and steric effects compared to the difluoromethyl group, affecting the compound’s behavior in chemical reactions and biological systems.
Biological Activity
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoromethyl group and an ethyl carboxylate moiety. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The difluoromethyl group enhances the compound's binding affinity to various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors in biological systems, affecting signaling pathways crucial for cellular functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyridine have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivative A | 12.5 | 10 |
| Pyridine derivative B | 15 | 20 |
Anticancer Activity
In a study focusing on the anticancer properties of pyridine derivatives, this compound was evaluated for its effects on cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation in triple-negative breast cancer (TNBC) models.
Case Study: Antitumor Effects in TNBC Cell Lines
A recent investigation assessed the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines. The findings indicated that treatment with this compound resulted in:
- Reduced Cell Viability : A significant decrease in viable cell numbers was observed at a concentration of 13 μM.
- Altered Cell Cycle Dynamics : The compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a halt in cell cycle progression .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Binding Affinity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Ethyl 6-methylpyridine-2-carboxylate | Low | Moderate | Moderate |
| Ethyl 6-chloropyridine-2-carboxylate | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
